molecular formula C10H13N5 B1483914 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 2098047-39-1

1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1483914
CAS RN: 2098047-39-1
M. Wt: 203.24 g/mol
InChI Key: IXOBZYKCRMICQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Synthesis and Characterization

This compound serves as a building block in the synthesis of pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities. The synthesis involves reactions with primary amines yielding compounds with varied pharmacophore sites. These derivatives have been characterized through methods like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, highlighting their structural and biological relevance (Titi et al., 2020).

Chemical Reactions and Regiochemistry

The compound is integral in the synthesis of proligands for metal salts, showcasing different regiochemistry of electrophilic attack in its reactions with acid chloride and isothiocyanate electrophiles. This variability underscores its utility in creating complex molecules for further scientific investigation (Pask et al., 2006).

Material Science Applications

It has also been highlighted in materials science, particularly in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their photophysical properties. This application demonstrates the compound's role in developing new materials with potential technological uses (Moustafa et al., 2022).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, the compound has been utilized in the synthesis of novel oxazolidinone antibacterial candidates, evidencing a concise, environmentally friendly, and cost-effective route for large-scale preparation. This showcases its potential in contributing to the development of new antibiotics (Yang et al., 2014).

Catalysis and Organic Synthesis

The compound plays a role in catalysis, as seen in its use in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through domino reactions. These reactions, catalyzed by green catalysts like l-proline, demonstrate the compound's utility in facilitating complex organic transformations (Gunasekaran et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, 2-(Aminomethyl)pyridine, indicates that it is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could open up new possibilities for the synthesis of “1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine” and related compounds.

properties

IUPAC Name

2-(2-aminoethyl)-5-pyridin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-4-6-15-10(12)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,4,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOBZYKCRMICQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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